Gefapixant - 1015787-98-0

Gefapixant

Catalog Number: EVT-269021
CAS Number: 1015787-98-0
Molecular Formula: C14H19N5O4S
Molecular Weight: 353.40 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gefapixant is a first-in-class, selective antagonist of the P2X3 purinergic receptor [, , , , , , ]. It is classified as a diaminopyrimidine derivative [, , ] and has been investigated as a potential therapeutic agent for the treatment of refractory or unexplained chronic cough [, , , , , , , , , , ]. Gefapixant's role in scientific research centers around its ability to selectively block P2X3 receptors, offering insights into the role of these receptors in physiological processes, particularly in the context of cough reflex.

Future Directions
  • Optimizing Treatment Regimens: Further research is needed to determine the optimal Gefapixant dosage and treatment duration for different chronic cough patient populations [, , ].
  • Exploring Other Indications: Given the involvement of P2X3 receptors in other physiological processes, future research could explore the potential of Gefapixant in conditions like pain, bladder dysfunction, and inflammatory diseases [, ].
  • Developing Novel P2X3 Antagonists: The identification and development of novel P2X3 antagonists with improved selectivity profiles and pharmacokinetic properties is an ongoing area of research [, , ].
  • Personalized Medicine: Investigating biomarkers that can predict individual responses to Gefapixant will enable a more personalized approach to treatment [].

Pyrimethamine

  • Compound Description: Pyrimethamine is a medication used to treat parasitic infections. It acts as a competitive inhibitor of multidrug and toxin extrusion protein 1 (MATE1) and MATE2K transporters. []
  • Relevance: Pyrimethamine was used in a drug-drug interaction study with gefapixant to assess the role of MATE1 and MATE2K in gefapixant elimination. Co-administration of pyrimethamine with gefapixant led to a clinically insignificant increase in gefapixant exposure, indicating that while these transporters contribute to gefapixant renal clearance, their inhibition does not meaningfully impact gefapixant pharmacokinetics. []

Pitavastatin

  • Compound Description: Pitavastatin is a medication used to treat high cholesterol. It is a substrate of the hepatic uptake transporter organic anion transporting polypeptide 1B1 (OATP1B1). []
  • Relevance: Pitavastatin was used as a probe substrate in a drug-drug interaction study with gefapixant to investigate the potential for gefapixant to inhibit OATP1B1. The study found that gefapixant co-administration did not affect pitavastatin exposure, indicating a low potential for gefapixant to inhibit OATP1B1. []

Sivopixant (S-600918)

  • Compound Description: Sivopixant is a P2X3 receptor antagonist under development for the treatment of refractory chronic cough. It exhibits high selectivity for the P2X3 homotrimer over the P2X2/3 heterotrimer. []

Eliapixant (BAY 1817080)

  • Compound Description: Eliapixant is another selective P2X3 receptor antagonist being investigated for its potential in treating refractory chronic cough. []
  • Relevance: Like gefapixant, eliapixant targets the P2X3 receptor to reduce cough frequency and severity. Clinical trials suggest that eliapixant might offer a more favorable side effect profile with a lower incidence of taste-related adverse events compared to gefapixant. []

(3-(4-((3-chloro-4-isopropoxyphenyl)amino)-3-(4-methylbenzyl)-2,6-dioxo-3,6-dihydro-1,3,5-triazin-1(2H)-yl)propanoic acid (DDTPA)

  • Compound Description: DDTPA is an analogue of sivopixant that exhibits high affinity and selectivity for the P2X3 homotrimer over the P2X2/3 heterotrimer. []
  • Relevance: DDTPA shares structural similarities with both sivopixant and gefapixant and demonstrates similar binding characteristics to sivopixant, suggesting a shared mechanism for their high affinity and selectivity towards the P2X3 homotrimer. This highlights the importance of specific structural features in achieving selectivity for P2X3 over P2X2/3 and potentially reducing taste-related side effects. []
Source and Classification

Gefapixant is derived from a series of chemical modifications aimed at enhancing its efficacy and safety profile. It is classified under the category of receptor antagonists, specifically targeting the purinergic P2X3 receptor. This classification places it among other drugs that modulate neurotransmitter activity to alleviate symptoms associated with chronic pain and cough .

Synthesis Analysis

Methods and Technical Details

The synthesis of gefapixant citrate involves several sophisticated chemical processes. A notable method includes a scalable two-pot sulfonamidation process, which has been developed to produce gefapixant citrate efficiently. This method allows for the direct chlorosulfonylation of precursors, facilitating the formation of the desired compound while minimizing waste and enhancing yield .

The preparation method for the crystalline form of gefapixant citrate involves dissolving the solid compound in a mixed solvent of water and alcohols, followed by slow volatilization to obtain a stable crystal form . The specific conditions for this process include:

  • Solvent Composition: A mixture of water and alcohols (preferably trifluoroethanol) in a ratio ranging from 1:25 to 1:2.
  • Volatilization Temperature: Controlled between 2°C and 40°C.
  • Stirring Conditions: Magnetic or mechanical stirring at speeds between 50 and 1800 revolutions per minute .
Molecular Structure Analysis

Structure and Data

The molecular structure of gefapixant can be represented by its chemical formula, which details the arrangement of atoms within the compound. The precise molecular structure has been characterized using techniques such as X-ray powder diffraction and nuclear magnetic resonance spectroscopy. These analyses confirm that gefapixant exhibits good physical stability, maintaining its crystallinity even after grinding, which is crucial for pharmaceutical applications .

Chemical Reactions Analysis

Reactions and Technical Details

Gefapixant undergoes various chemical reactions during its synthesis and metabolism. The primary reactions involve sulfonamidation processes that facilitate the introduction of sulfonyl groups into the molecular structure. These reactions are critical for enhancing the pharmacological properties of gefapixant, allowing it to effectively target P2X3 receptors.

In vivo studies have shown that gefapixant is predominantly excreted unchanged in urine, indicating that metabolic pathways primarily conserve the parent compound rather than converting it into active metabolites . This characteristic is beneficial as it simplifies dosing regimens and reduces potential side effects associated with metabolite activity.

Mechanism of Action

Process and Data

Gefapixant functions by selectively antagonizing P2X3 receptors located on sensory neurons involved in cough reflex pathways. By inhibiting these receptors, gefapixant reduces neuronal excitability and subsequent cough reflex sensitivity. This mechanism has been supported by pharmacokinetic studies demonstrating that gefapixant concentrations correlate with therapeutic effects in clinical settings .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Gefapixant exhibits several notable physical and chemical properties:

  • Crystalline Form: The compound can exist as a stable hydrate crystal form (CSI), which enhances its mechanical stability during processing.
  • Thermal Stability: Differential scanning calorimetry analysis indicates that gefapixant has a mass loss of approximately 3.5% when heated to 100°C, primarily due to water desorption .
  • Solubility: The solubility profile is optimized through careful selection of solvent mixtures during synthesis.
Applications

Scientific Uses

Gefapixant's primary application lies in its potential as a therapeutic agent for chronic cough management. Clinical trials have demonstrated its efficacy in reducing cough frequency compared to placebo treatments, making it a promising candidate for patients with refractory chronic cough conditions . Additionally, ongoing research may explore its utility in other pain-related disorders due to its mechanism involving purinergic signaling pathways.

Properties

CAS Number

1015787-98-0

Product Name

Gefapixant

IUPAC Name

5-(2,4-diaminopyrimidin-5-yl)oxy-2-methoxy-4-propan-2-ylbenzenesulfonamide

Molecular Formula

C14H19N5O4S

Molecular Weight

353.40 g/mol

InChI

InChI=1S/C14H19N5O4S/c1-7(2)8-4-10(22-3)12(24(17,20)21)5-9(8)23-11-6-18-14(16)19-13(11)15/h4-7H,1-3H3,(H2,17,20,21)(H4,15,16,18,19)

InChI Key

HLWURFKMDLAKOD-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)S(=O)(=O)N)OC

Solubility

Soluble in DMSO

Synonyms

5-((2,4-Diamino-5-pyrimidinyl)oxy)-4-isopropyl-2-methoxybenzenesulfonamide
AF-219
Benzenesulfonamide, 5-((2,4-diamino-5-pyrimidinyl)oxy)-2-methoxy-4-(1-methylethyl)-
Gefapixant
MK-7264

Canonical SMILES

CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)S(=O)(=O)N)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.